1-Methyl-2-pyrrolidinone-d3

Description

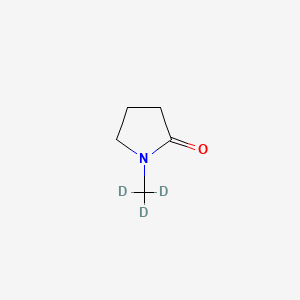

Structure

3D Structure

Properties

IUPAC Name |

1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858081 | |

| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-86-8 | |

| Record name | 1-(Methyl-d3)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Advanced Analytics

An In-depth Technical Guide to 1-Methyl-2-pyrrolidinone-d3: Properties, Analysis, and Application

1-Methyl-2-pyrrolidinone (NMP), a polar aprotic solvent, is widely utilized across the petrochemical, polymer, and pharmaceutical industries for its exceptional solvating properties.[1][2] It is employed in drug formulations, as a medium for chemical synthesis, and in the fabrication of materials like lithium-ion batteries.[1][3] In the context of drug development and bioanalysis, establishing precise and accurate quantification of NMP or drug candidates formulated with it is critical. This necessity introduces the stable isotope-labeled analogue, this compound (NMP-d3).

NMP-d3 is the deuterium-labeled form of NMP, where the three hydrogen atoms on the N-methyl group are replaced with deuterium.[4][5] This isotopic substitution renders it nearly chemically identical to its non-labeled counterpart but distinguishable by mass. This key difference makes NMP-d3 an invaluable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry (MS).[6] Its use allows researchers to correct for variability during sample processing and analysis, thereby ensuring the high fidelity required in regulated bioanalytical studies. This guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and practical applications of NMP-d3 for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The fundamental chemical behavior of NMP-d3 is governed by the same structural features as NMP—a five-membered lactam ring.[1] However, the introduction of deuterium results in a predictable increase in molecular weight. The physical properties are largely comparable to NMP, which is a colorless to pale yellow liquid, miscible with water and most common organic solvents.[1][7]

Table 1: Core Physicochemical Properties of NMP-d3 and NMP

| Property | This compound (NMP-d3) | 1-Methyl-2-pyrrolidinone (NMP) | Source(s) |

|---|---|---|---|

| Chemical Structure | O=C1CCCN1C([2H])([2H])[2H] | CN1CCCC1=O | [1][4] |

| CAS Number | 933-86-8 | 872-50-4 | [5] |

| Molecular Formula | C₅H₆D₃NO | C₅H₉NO | [5] |

| Molecular Weight | 102.15 g/mol | 99.13 g/mol | [5] |

| Appearance | Clear Pale Yellow Oil | Colorless to yellow liquid | [1][7] |

| Boiling Point | Not specified, expected to be similar to NMP | 202-204 °C | [1][8] |

| Melting Point | Not specified, expected to be similar to NMP | -24 °C | [1][8] |

| Density | Not specified, expected to be similar to NMP | 1.028 g/cm³ at 25 °C | [1] |

| Solubility in Water | Miscible | Miscible |[1] |

Analytical Characterization: Spectroscopic Profile

Precise identification and quantification of NMP-d3 are paramount for its function as an analytical standard. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for its characterization.

Mass Spectrometry (MS)

In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), NMP-d3 is distinguished from endogenous or analyte NMP by its higher mass-to-charge ratio (m/z). This mass difference is the foundation of its use as an internal standard.

-

Ionization: NMP and its deuterated analogues are typically analyzed using positive mode electrospray ionization (ESI+), which protonates the molecule to form the [M+H]⁺ ion.

-

NMP ([C₅H₉NO]H)⁺: m/z 100.0763[9]

-

NMP-d3 ([C₅H₆D₃NO]H)⁺: m/z ≈ 103.09

-

-

Fragmentation (MS/MS): Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. While the exact transitions must be optimized empirically on the specific instrument, published methods for various deuterated NMP isotopologues provide a strong basis. For instance, a validated method for NMP analysis in swine liver used the transition m/z 100 → 58 for NMP.[10] For a fully deuterated (d9) version, the transition m/z 109 → 62 was monitored.[11] For NMP-d3, a logical product ion would result from a similar neutral loss, which must be confirmed during method development.

Causality in Fragmentation: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for assay selectivity and sensitivity. The transition should be specific to the analyte and internal standard, minimizing interference from matrix components. The most intense and stable fragment is often chosen for quantification to ensure maximum signal and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation of NMP-d3.

-

¹H NMR: The most significant feature in the ¹H NMR spectrum of NMP-d3, when compared to NMP, is the absence of the singlet peak corresponding to the N-methyl protons. In NMP, this signal typically appears around 2.7-2.8 ppm. The remaining signals, corresponding to the three methylene groups (-CH₂-) on the pyrrolidinone ring, will be present, typically as multiplets around 3.3 ppm (C5-H₂), 2.3 ppm (C3-H₂), and 2.0 ppm (C4-H₂).

-

¹³C NMR: The ¹³C spectrum will show signals for the carbonyl carbon and the three methylene carbons of the ring. The key difference will be the signal for the deuterated methyl carbon (-CD₃), which will appear as a multiplet due to C-D coupling and will be significantly less intense in proton-decoupled spectra compared to a -CH₃ group.

Application as an Internal Standard in Bioanalysis

The primary and most critical application of NMP-d3 is as an internal standard (IS) in quantitative bioanalytical methods, particularly LC-MS/MS.[6] This is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies.

Expertise & Causality: An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process—from extraction to detection—without being naturally present in the sample. NMP-d3 fulfills this requirement exceptionally well. Because its physicochemical properties are nearly identical to NMP, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix-induced ion suppression or enhancement.[10] However, its 3-Dalton mass difference allows the mass spectrometer to detect it independently from the analyte. By adding a known quantity of NMP-d3 to every sample, standard, and quality control (QC) at the beginning of the workflow, any loss or variation during sample preparation is mirrored by both the analyte and the IS. The final quantification is based on the ratio of the analyte's response to the IS response, which remains stable even if the absolute responses fluctuate. This ratiometric approach ensures accuracy and precision.

Workflow for Bioanalytical Quantification using NMP-d3

The following diagram and protocol outline a typical workflow for the quantification of NMP in a biological matrix (e.g., plasma, tissue homogenate) using NMP-d3 as an internal standard.

Caption: Bioanalytical workflow for NMP quantification.

Detailed Experimental Protocol: Quantification in Plasma

This protocol is a representative, self-validating system for quantifying NMP in human plasma.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of NMP (analyte) and NMP-d3 (IS) in a suitable solvent like methanol or acetonitrile.

-

Create a series of calibration standards by spiking blank, pooled human plasma with known concentrations of NMP (e.g., 10, 20, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation:

-

Aliquot 100 µL of each standard, QC, and unknown study sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the NMP-d3 working solution (e.g., at 500 ng/mL) to every tube except for the "double blank" (blank plasma with no IS). Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Sample Cleanup and Final Preparation:

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

LC System: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate).

-

MS System: A triple quadrupole mass spectrometer operating in positive ESI mode.

-

MRM Transitions: Monitor the pre-determined transitions for NMP (e.g., m/z 100 → 58) and NMP-d3 (empirically determined, e.g., m/z 103 → 61).

-

-

Data Processing and Acceptance Criteria:

-

Construct a calibration curve by plotting the peak area ratio (NMP/NMP-d3) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

The correlation coefficient (r²) of the curve must be ≥ 0.99.

-

The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the lowest standard).

-

The concentrations of the QC samples must be within ±15% of their nominal values for the run to be accepted.

-

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity and isotopic purity of NMP-d3.

-

Storage: NMP-d3 should be stored at refrigerated temperatures (+4°C is commonly recommended) in a tightly sealed container.[5] Some suppliers recommend storing under an inert gas as the compound can be moisture-sensitive.

-

Stability: The non-deuterated form, NMP, is chemically and thermally stable.[2] NMP-d3 is expected to have similar stability. However, repeated exposure to atmospheric moisture should be avoided. Solutions prepared in organic solvents are generally stable, but stability in biological matrices should be assessed during method validation (e.g., freeze-thaw stability, bench-top stability).

-

Safety: NMP is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[1] Therefore, NMP-d3 should be handled with the same precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is more than just a deuterated molecule; it is a critical enabling tool for high-precision quantitative science. Its chemical properties, being nearly identical to its non-labeled counterpart, allow it to serve as the ideal internal standard in demanding bioanalytical assays. By understanding its physicochemical characteristics, spectroscopic signature, and the principles behind its application, researchers and drug development professionals can leverage NMP-d3 to generate robust, reliable, and accurate data essential for advancing scientific discovery and ensuring pharmaceutical safety and efficacy.

References

-

N-Methyl-2-pyrrolidone. Wikipedia. [Link]

-

Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 878(31), 3283-3289. [Link]

-

1-Methyl-2-pyrrolidinone, analytical standard. SLS Ireland. [Link]

-

N-methyl-2-pyrrolidone (CID 13387). PubChem, National Center for Biotechnology Information. [Link]

-

Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]

-

This compound. Pharmaffiliates. [Link]

-

1-methyl-2-pyrrolidinone. The Good Scents Company. [Link]

-

N-Methyl-2-pyrrolidone. MassBank. [Link]

-

Method of Analysis N–methyl–2-pyrrolidone. U.S. Food and Drug Administration (FDA). [Link]

Sources

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. 1-methyl-2-pyrrolidinone [thegoodscentscompany.com]

- 3. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. massbank.eu [massbank.eu]

- 10. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

Introduction: The Role and Significance of Deuterated NMP

An In-depth Technical Guide to the Synthesis and Preparation of 1-Methyl-2-pyrrolidinone-d3

1-Methyl-2-pyrrolidinone (NMP) is a versatile organic compound classified as a 5-membered lactam.[1][2] It is a colorless, high-boiling, polar aprotic solvent with exceptional chemical and thermal stability.[1][3] These properties make it an invaluable solvent in numerous industrial applications, including petrochemical processing, polymer manufacturing (such as for polyamides and polyphenylene sulfide), and the fabrication of lithium-ion batteries.[1][3]

The deuterated analogue, this compound (NMP-d3), is an isotopically labeled version where the three hydrogen atoms on the N-methyl group are replaced with deuterium atoms.[4][] This isotopic substitution does not significantly alter the chemical properties of the molecule but imparts a distinct mass signature. This makes NMP-d3 an indispensable tool in analytical and research settings. It is frequently used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, allowing for precise measurement of its non-labeled counterpart in various matrices.[4][6] Furthermore, stable isotope-labeled compounds like NMP-d3 serve as tracers to elucidate metabolic pathways and understand the disposition of drugs and other compounds in biological systems.[4]

This guide provides a detailed examination of the synthetic pathways, purification protocols, and analytical characterization methods for producing high-purity this compound for research and development applications.

Part 1: Foundational Synthesis of the Pyrrolidinone Core

The industrial production of the N-methyl-2-pyrrolidinone backbone is predominantly achieved through the reaction of gamma-butyrolactone (GBL) with methylamine.[1][3][7] This process is a classic ester-to-amide conversion that proceeds in two main stages and is foundational to understanding the synthesis of its deuterated isotopologue.

Causality Behind the Method: This pathway is favored industrially due to the high availability of the starting materials and the efficiency of the conversion. The reaction is typically performed using a large excess of methylamine.[3] This strategic choice serves two purposes: it drives the reversible first step of the reaction towards completion and simplifies the purification process. NMP (boiling point: 202-204 °C) and GBL (boiling point: 204-206 °C) have very similar boiling points, making their separation by fractional distillation challenging.[1][3] By ensuring the complete conversion of GBL, this difficult separation is avoided.

The two-step reaction mechanism is as follows:

-

Ring-Opening and Amidation: Gamma-butyrolactone reacts with methylamine in a reversible reaction. The amine attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring to form the intermediate, N-methyl-γ-hydroxybutyramide.[3][7] This step can be carried out at lower temperatures and pressures.[3]

-

Dehydration and Cyclization: The intermediate amide then undergoes intramolecular dehydration at higher temperatures. The terminal hydroxyl group is eliminated as a water molecule, and the subsequent cyclization yields the stable 1-Methyl-2-pyrrolidinone ring.[3][7]

Caption: General Synthesis of 1-Methyl-2-pyrrolidinone (NMP).

Part 2: Strategic Deuteration for NMP-d3 Synthesis

To synthesize this compound, the deuterium atoms must be specifically incorporated into the N-methyl group. This is most efficiently and specifically achieved by utilizing a deuterated starting material.

Primary Synthetic Route: Reaction with Deuterated Methylamine

The most direct and controlled method for preparing NMP-d3 is to follow the established industrial pathway, substituting standard methylamine with its deuterated counterpart, methylamine-d3 (CD₃NH₂). This approach ensures that the deuterium label is exclusively located at the N-methyl position, yielding the desired product with high isotopic purity.

The reaction mechanism is identical to the non-deuterated synthesis:

-

Gamma-butyrolactone is reacted with methylamine-d3.

-

The ring opens to form the N-(methyl-d3)-γ-hydroxybutyramide intermediate.

-

This intermediate is heated to induce cyclization via dehydration, yielding this compound.

Caption: Workflow for NMP-d3 Purification and Analysis.

1. Gas Chromatography (GC):

-

Purpose: To determine the chemical purity of the final product.

-

Methodology: A sample is analyzed by GC, typically with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to the nitrogen-containing analyte. [8][9]The purity is calculated from the relative peak area of the NMP-d3 signal compared to any impurity peaks.

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and assess the level of isotopic enrichment.

-

Methodology: GC-MS or LC-MS/MS is used to analyze the sample. The mass spectrum will show a molecular ion peak corresponding to the mass of NMP-d3 (102.15 g/mol ), a shift of +3 from unlabeled NMP (99.13 g/mol ). The isotopic enrichment is determined by comparing the ion intensities of the desired M+3 peak with any residual M, M+1, or M+2 peaks. [6] 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure and the specific location of the deuterium labels.

-

Methodology: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of pure NMP-d3, the characteristic singlet for the N-methyl protons (typically around 2.75 ppm) will be absent. The signals corresponding to the pyrrolidinone ring protons will remain.

Isotopic Enrichment vs. Species Abundance: It is critical to distinguish between isotopic enrichment and species abundance. [10]An isotopic enrichment of 99.5% for a d3 compound does not mean 99.5% of the molecules are the CD₃ species. It refers to the mole fraction of deuterium at the labeled sites. [10]The actual abundance of the fully deuterated (CD₃) species will be slightly lower due to the statistical probability of incorporating a residual proton. [10]

References

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

ALS. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]

-

National Institutes of Health (NIH). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. [Link]

-

U.S. Food and Drug Administration (FDA). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

-

Wikipedia. N-Methyl-2-pyrrolidone. [Link]

- Google Patents. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone.

-

Centers for Disease Control and Prevention (CDC). N-METHYL-2-PYRROLIDINONE 1302. [Link]

-

Royal Society of Chemistry. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. [Link]

-

World Academy of Science, Engineering and Technology. A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. [Link]

-

PubMed. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. [Link]

-

OSTI.GOV. Determination of 1-methyl-2-pyrrolidone in refinery hydrocarbons and waters by gas chromatography. [Link]

-

Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. [Link]

-

Pacific Northwest National Laboratory. Isotope Enrichment Using Microchannel Distillation Technology. [Link]

-

European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. [Link]

-

ResearchGate. Deuterium labeling experiment with in situ prepared N‐deuterated pyrrolidine. [Link]

- Google Patents.

-

ACS Publications. N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. [Link]

-

VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]

-

RSC Publishing. Isotopic enrichment in lanthanide coordination complexes: contribution to single-molecule magnets and spin qudit insights. [Link]

-

PubChem. N-methyl-2-pyrrolidone | C5H9NO | CID 13387. [Link]

-

UChicago Polsky Center for Entrepreneurship and Innovation. Heterogeneous Isotope Enrichment and Separation Using Supersonic Molecular Beams. [Link]

-

YouTube. What Is Isotopic Enrichment? - Chemistry For Everyone. [Link]

Sources

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. fda.gov [fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. Analytical Method [keikaventures.com]

- 9. cdc.gov [cdc.gov]

- 10. isotope.com [isotope.com]

A Technical Guide to the Application of 1-Methyl-2-pyrrolidinone-d3 in Quantitative Research

This guide provides an in-depth exploration of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a deuterated stable isotope-labeled compound, and its critical role in modern analytical research. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the principles behind its application, offers detailed experimental methodologies, and contextualizes its use within pharmacokinetic and toxicological studies. We will move beyond simple procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and defensible analytical strategy.

Introduction: The Need for Precision in Quantitation

1-Methyl-2-pyrrolidinone (NMP) is a polar aprotic solvent with broad utility across petrochemical, polymer, and pharmaceutical industries.[1][2] Its use as a solubilizing agent and penetration enhancer in drug formulations, and its presence as an industrial chemical, necessitates accurate and precise quantification in various matrices, from environmental samples to biological fluids.[3][4][5]

Standard analytical methods can be plagued by issues of ion suppression or enhancement, extraction inefficiency, and instrumental variability, particularly when analyzing complex biological samples.[6] To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS). This compound (NMP-d3) is the deuterated analogue of NMP and serves as the quintessential SIL-IS for its quantification.[7][] This guide details why NMP-d3 is the "gold standard" for this purpose and how to effectively implement it in a research setting.

Part 1: The Gold Standard Internal Standard: Principles of Isotope Dilution

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variance. While structurally similar compounds can be used, they are an imperfect solution. A SIL-IS, such as NMP-d3, is considered the most reliable choice by regulatory bodies and seasoned scientists alike.[6][9]

The Scientific Rationale: Mitigating Matrix Effects and Variability

The core advantage of NMP-d3 lies in its near-identical physicochemical properties to the unlabeled NMP analyte.[10] The replacement of three hydrogen atoms on the methyl group with deuterium results in a +3 Dalton mass shift, allowing it to be distinguished by the mass spectrometer. However, it behaves virtually identically during every stage of the analytical process:

-

Sample Extraction: NMP-d3 will have the same extraction recovery as NMP from complex matrices like plasma, urine, or tissue.[11] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

-

Chromatography: It co-elutes with the analyte during liquid chromatography (LC).[11] This is critical because it ensures that both compounds experience the same degree of matrix-induced ion suppression or enhancement as they enter the mass spectrometer's ion source.[6]

-

Ionization: It has the same ionization efficiency in the mass spectrometer source.

By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of error are effectively normalized, leading to highly accurate and precise quantification. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL-IS, underscoring their importance in generating reliable data.[6]

Quantitative Superiority over Structural Analogs

The use of a SIL-IS significantly improves assay performance compared to using a structurally similar but non-isotopically labeled compound.

| Internal Standard Type | Mean Bias (%) | Precision (% CV) | Key Takeaway |

| Structural Analog | Can deviate significantly (e.g., ±10-20%) | Often >15% | Fails to fully compensate for matrix effects and differential extraction recovery, leading to higher variability and potential inaccuracy.[10] |

| Deuterated (NMP-d3) | Typically within ±5% | Usually <10% | Co-elution and identical chemical behavior provide robust correction for analytical variability, resulting in superior accuracy and precision.[9][10] |

Part 2: Applications in Pharmacokinetic & Metabolism Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental in drug development and toxicology. NMP-d3 is an indispensable tool for pharmacokinetic (PK) studies of NMP.

The Metabolic Fate of NMP

Upon entering the body, NMP is rapidly absorbed and metabolized, primarily by cytochrome P450 enzymes (specifically CYP2E1).[1][12] The major metabolic pathway involves a series of oxidation steps.[13][14]

-

Hydroxylation: NMP is first hydroxylated to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).[3][15]

-

Oxidation: 5-HNMP is further oxidized to N-methylsuccinimide (MSI).[13]

-

Secondary Hydroxylation: MSI is then hydroxylated to produce 2-hydroxy-N-methylsuccinimide (2-HMSI).[13][15]

These metabolites, along with the parent NMP, are primarily excreted in the urine.[1][13] Accurate quantification of the parent drug is essential for determining key PK parameters like half-life and bioavailability.

Caption: Metabolic pathway of NMP in humans.

Biomonitoring and Toxicological Assessment

In occupational health, NMP-d3 is used to develop methods for biomonitoring workers exposed to NMP.[16][17] By accurately measuring the concentration of NMP and its metabolites in urine, researchers can assess the extent of exposure and ensure it remains within safe limits. The precision afforded by NMP-d3 is critical for these low-level quantitative assays.

Part 3: A Practical Guide to Method Development

This section provides a detailed, self-validating protocol for the quantification of NMP in human urine using LC-MS/MS with NMP-d3 as the internal standard. This method is adapted from established and regulatory-accepted procedures.[16][18]

Experimental Workflow Overview

Caption: Bioanalytical workflow for NMP quantification.

Detailed Step-by-Step Protocol: NMP in Urine

1. Materials and Reagents

-

NMP analytical standard (≥99.5% purity)

-

This compound (NMP-d3) standard (≥99% isotopic purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human urine (drug-free, for calibration standards and QCs)

-

Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock and Working Solutions

-

NMP Stock (1 mg/mL): Accurately weigh ~10 mg of NMP standard, dissolve in a 10 mL volumetric flask with acetonitrile.

-

NMP-d3 IS Stock (1 mg/mL): Prepare similarly to the NMP stock.

-

NMP Working Standards: Serially dilute the NMP stock with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

NMP-d3 IS Working Solution (100 ng/mL): Dilute the NMP-d3 stock solution with 50:50 acetonitrile:water.

3. Sample Preparation

-

To 100 µL of urine sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the NMP-d3 IS Working Solution (100 ng/mL).

-

Add 890 µL of 50:50 acetonitrile:water.

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS System and Conditions This protocol utilizes a standard reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition | Rationale |

| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm | Provides good retention and peak shape for polar compounds like NMP. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reverse-phase chromatography. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 min, hold 2 min | A standard gradient to elute the analyte and wash the column. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Ionization Mode | ESI, Positive | NMP readily forms a protonated molecule [M+H]+.[19] |

| MRM Transitions | NMP: 100.1 → 58.1 | Parent ion [M+H]+ to a stable, high-intensity product ion.[18][20] |

| NMP-d3: 103.1 → 58.1 | Deuterated parent ion fragments to the same product ion as the methyl group is not part of this fragment. | |

| Collision Energy | Optimized for each transition | Instrument-dependent; must be tuned for maximum signal intensity. |

5. System Validation and Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (NMP/NMP-d3) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

-

Quality Controls (QCs): Analyze QCs at low, medium, and high concentrations in triplicate. For the run to be accepted, at least 2/3 of QCs must be within ±15% of their nominal value.[9]

-

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the calibration curve with a signal-to-noise ratio >10 and accuracy/precision within ±20%.[9]

Conclusion: Ensuring Data Integrity in Research

References

-

N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. [Link]

-

Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267–269. [Link]

-

Peyret, T., Krishnan, K., & Carrier, R. (2002). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Toxicology Letters, 135(1-2), 109–119. [Link]

-

Rennick, S., et al. (2017). Metabolism of N-Methyl-2-Pyrrolidone in Honey Bee Adults and Larvae: Exploring Age Related Differences in Toxic Effects. Environmental Science & Technology, 51(23), 13916-13924. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

The Value of Deuterated Internal Standards. (2017-08-30). KCAS Bio. [Link]

-

Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. [Link]

-

Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. ResearchGate. [Link]

-

Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 878(31), 3283-3289. [Link]

-

METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011-09-26). FDA. [Link]

-

Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]

-

N-Methyl-2-pyrrolidone. PubChem. [Link]

-

N-Methyl-2-pyrrolidone. Wikipedia. [Link]

-

Liu, Y., et al. (2010). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N-methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate. [Link]

-

Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]

Sources

- 1. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fda.gov [fda.gov]

- 19. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated N-Methyl-2-pyrrolidone (NMP-d9)

Introduction: Beyond the Solvent—The Role of Deuteration in Advanced Scientific Applications

N-Methyl-2-pyrrolidone (NMP) is a versatile, polar aprotic solvent widely recognized for its exceptional solvency, high thermal and chemical stability, and complete miscibility with water.[1][2][3] These properties have established it as a critical component in numerous industrial and pharmaceutical processes, from polymer synthesis and surface coatings to drug formulation and extraction.[4][5][6][7] However, for researchers, scientists, and drug development professionals, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, transforms NMP into a powerful analytical tool: deuterated N-Methyl-2-pyrrolidone (NMP-d9, or 1-Methyl-2-pyrrolidinone-d9).

This guide provides a comprehensive technical overview of the core physical and chemical characteristics of NMP-d9. We will move beyond a simple recitation of data, exploring the causality behind its unique properties and the practical implications for its application. The focus is on providing field-proven insights into its use as a superior solvent for Nuclear Magnetic Resonance (NMR) spectroscopy and, most critically, as a robust internal standard for quantitative mass spectrometry—a cornerstone of modern pharmaceutical analysis.[8][9][10]

PART 1: Core Physicochemical Properties: A Comparative Analysis

The substitution of nine protium (¹H) atoms with deuterium (²H or D) in the NMP molecule results in a significant mass increase and subtle, yet important, shifts in its physical properties. The primary rationale for deuteration is not to alter its fundamental solvent characteristics, which remain largely intact, but to leverage the nuclear and mass differences between hydrogen and deuterium for advanced analytical techniques.

The following table summarizes the key physical properties of NMP-d9 in comparison to its non-deuterated (protio) analogue, NMP.

| Property | Deuterated NMP (NMP-d9) | Non-Deuterated NMP (Protio) | Significance of the Difference |

| Molecular Formula | C₅D₉NO[11] | C₅H₉NO[12][13] | The presence of deuterium is fundamental to its applications in NMR and MS. |

| Molecular Weight | 108.19 g/mol [14][15][16] | 99.13 g/mol [12][17][18] | The +9 Da mass shift provides a clear distinction in mass spectrometry, crucial for its use as an internal standard.[19] |

| Density (at 25°C) | ~1.125 g/mL[11] | ~1.028 g/mL[12][18] | The increased mass results in a higher density. |

| Boiling Point | ~202 °C (lit.)[11] | 202 °C (lit.)[3][12][18] | The boiling point is negligibly affected, ensuring similar behavior in thermal processes. |

| Melting Point | ~-24 °C (lit.) | -24 °C (lit.)[3][12][18] | The melting point is also largely unaffected by deuteration. |

| Appearance | Colorless to light yellow liquid[8] | Clear, colorless liquid[17] | Visually indistinguishable from its protio counterpart. |

| Solubility | Miscible with water, soluble in chloroform and methanol[20] | Miscible with water and most organic solvents[1][2][21] | High solvency is retained, allowing its use in diverse sample matrices. |

| Isotopic Purity | Typically ≥98 atom % D[11] | Not Applicable | High isotopic purity is critical to minimize interfering signals from residual protons in ¹H NMR.[22] |

| Chemical Purity | Typically ≥98-99%[14][16] | ≥99%[23] | High chemical purity ensures no interference from other organic impurities. |

PART 2: Chemical Characteristics, Stability, and the Isotopic Effect

Chemical Stability and Reactivity

Deuterated NMP mirrors the high chemical and thermal stability of its non-deuterated form.[2] It is a weak base and is generally non-reactive and resistant to hydrolysis under neutral or slightly acidic/basic conditions (pH 2-10).[1][2] However, treatment with strong acids or bases can induce ring-opening to form 4-(methyl-d3-amino)butanoic acid-d6.[1] Like standard NMP, it is hygroscopic and will absorb atmospheric moisture; therefore, it should be stored in tightly sealed containers, particularly when used for moisture-sensitive applications.[1][24]

The Kinetic Isotope Effect (KIE): A Subtle but Powerful Phenomenon

A core principle underpinning the use of deuterated compounds in drug development is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.

While NMP-d9 is primarily used as an analytical standard rather than a therapeutic agent itself, this principle is vital for its application in pharmacokinetic studies. When a deuterated drug is analyzed, NMP-d9 serves as an ideal internal standard because its physical and chemical properties (solubility, extraction efficiency, chromatographic retention time) are nearly identical to the non-deuterated analyte, but it does not undergo the same metabolic transformations. This ensures that any loss during sample preparation is accounted for accurately. The use of deuterated internal standards is a gold-standard practice in bioanalytical method development.[8][10]

Isotopic Purity and Its Importance

The utility of NMP-d9 is directly proportional to its isotopic purity. In ¹H NMR spectroscopy, the primary goal of using a deuterated solvent is to eliminate overwhelming solvent proton signals that would otherwise obscure the signals from the analyte.[22] High isotopic enrichment (e.g., 99.5 atom % D) ensures a "clean" spectral window for analysis. In mass spectrometry, high isotopic purity guarantees that the M+9 mass peak is distinct and free from interference from lower-mass, partially deuterated species.

PART 3: Core Applications & Methodologies

The unique properties of NMP-d9 make it indispensable in several key areas of research and development.

Application I: High-Resolution NMR Spectroscopy

NMP-d9 is an excellent solvent for NMR analysis of compounds that are poorly soluble in more common deuterated solvents like chloroform-d or DMSO-d6. Its high boiling point also makes it suitable for temperature-dependent NMR studies.

Caption: Standard workflow for structural analysis using NMP-d9 as an NMR solvent.

Application II: Internal Standard for Quantitative Mass Spectrometry

This is arguably the most critical application of NMP-d9 in the pharmaceutical industry. An ideal internal standard (IS) should behave identically to the analyte during sample extraction and ionization but be clearly distinguishable by the mass spectrometer. NMP-d9 fits this requirement perfectly when analyzing for trace levels of NMP.[9][25]

Sources

- 1. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. maratek.com [maratek.com]

- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. N-甲基-d3-2-吡咯烷酮-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]

- 14. isotope.com [isotope.com]

- 15. isotope.com [isotope.com]

- 16. N-METHYL-2-PYRROLIDINONE-D9 | Eurisotop [eurisotop.com]

- 17. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chembk.com [chembk.com]

- 19. fda.gov [fda.gov]

- 20. 1-Methyl-2-pyrrolidinone-d9, 97% (Isotopic), Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 21. 1-Methyl-2-Pyrrolidone for Headspace GC [itwreagents.com]

- 22. benchchem.com [benchchem.com]

- 23. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 24. lyondellbasell.com [lyondellbasell.com]

- 25. researchgate.net [researchgate.net]

The Quintessential Internal Standard: A Technical Guide to 1-Methyl-2-pyrrolidinone-d3 (CAS 933-86-8) for Advanced Analytical Applications

Foreword: The Pursuit of Precision in Quantitative Analysis

Unveiling 1-Methyl-2-pyrrolidinone-d3: A Profile

This compound, with the CAS number 933-86-8, is a stable isotope-labeled version of NMP where three hydrogen atoms on the methyl group have been replaced with deuterium.[1] This seemingly subtle isotopic substitution is the very source of its power as an internal standard.

Physicochemical Characteristics

The physicochemical properties of NMP-d3 are nearly identical to its non-deuterated counterpart, which is crucial for its function as an ideal internal standard. This ensures that it behaves in a chemically and physically similar manner to the analyte of interest (NMP) throughout the analytical process, from extraction to detection.

| Property | Value | Source |

| CAS Number | 933-86-8 | [2] |

| Molecular Formula | C5H6D3NO | [2] |

| Molecular Weight | 102.15 g/mol | [2] |

| Appearance | Clear Pale Yellow Oil | [2][] |

| Boiling Point | ~202 °C (for NMP) | [4] |

| Melting Point | ~-24 °C (for NMP) | [4] |

| Density | ~1.030 g/cm³ (for NMP) | [4] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |

Note: Some properties are listed for the non-deuterated form (NMP) as they are expected to be very similar for the d3 analog and specific experimental data for the deuterated version is not always available.

The Rationale for Deuteration: The Isotope Dilution Mass Spectrometry Advantage

The core principle behind the use of NMP-d3 lies in isotope dilution mass spectrometry (IDMS). By introducing a known quantity of the deuterated standard into a sample at the earliest stage of analysis, it experiences the same processing and potential for loss as the endogenous, non-deuterated analyte.[5] Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, the ratio of their signals remains constant regardless of sample loss. This allows for highly accurate and precise quantification, effectively correcting for variations in sample preparation, injection volume, and ionization efficiency.

The Nexus of Application: Bioanalytical Monitoring of NMP Exposure

N-Methyl-2-pyrrolidone is a versatile industrial solvent used in a wide array of applications, from petrochemical processing to the manufacturing of pharmaceuticals and electronics.[6] Due to its widespread use, monitoring human exposure to NMP is a significant concern in occupational health. The primary analytical approach involves the quantification of NMP and its metabolites in biological matrices, most commonly urine.[7][8] This is where NMP-d3 proves indispensable.

Metabolic Pathways of N-Methyl-2-pyrrolidone

Understanding the metabolism of NMP is crucial for designing effective biomonitoring strategies. The major metabolic pathway involves oxidation to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which can be further metabolized.[1]

Caption: Workflow for NMP quantification.

Step-by-Step Procedure

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of NMP in methanol (e.g., 1 mg/mL).

-

Prepare a stock solution of NMP-d3 in methanol (e.g., 1 mg/mL).

-

From the NMP stock solution, prepare a series of calibration standards by serial dilution in drug-free urine to cover the expected concentration range of the samples.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw urine samples, calibration standards, and QCs to room temperature and vortex to ensure homogeneity.

-

To a 100 µL aliquot of each sample, standard, and QC in a microcentrifuge tube, add 10 µL of the NMP-d3 internal standard working solution (concentration to be optimized, e.g., 1 µg/mL).

-

Add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins or particulates.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Example):

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of NMP from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NMP: m/z 100 -> 58

-

NMP-d3: m/z 103 -> 61 (Note: The exact m/z for the d3 product ion may vary slightly depending on the fragmentation pattern, a d9 version might use m/z 109 -> 62)[9]

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas of the NMP and NMP-d3 MRM transitions.

-

Calculate the ratio of the NMP peak area to the NMP-d3 peak area for all standards, QCs, and samples.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

-

Determine the concentration of NMP in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling Considerations

While NMP-d3 is used in small quantities in a laboratory setting, it is essential to handle it with the same precautions as its non-deuterated counterpart. NMP is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation. [6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle NMP-d3 in a well-ventilated area, preferably within a chemical fume hood, especially when preparing stock solutions.

-

Storage: Store NMP-d3 in a tightly sealed container in a cool, dry place, away from light. [10]* Disposal: Dispose of waste containing NMP-d3 in accordance with local, state, and federal regulations for chemical waste.

Conclusion: The Bedrock of Bioanalytical Confidence

This compound stands as a testament to the power of stable isotope labeling in achieving the highest standards of accuracy and precision in quantitative analysis. Its role as an internal standard in the bioanalytical monitoring of NMP exposure is a clear example of its utility. By understanding its properties and implementing robust, well-validated analytical methods, researchers and drug development professionals can ensure the integrity of their data, which is the ultimate foundation for advancing science and improving human health.

References

-

Suzuki, Y., Endo, Y., Ogawa, M., Yamamoto, S., Takeuchi, A., Nakagawa, T., & Onda, N. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. [Link]

-

Schindler, B. K., Angerer, J., & von der Hude, W. (2012). Quantification of four major metabolites of embryotoxic N-methyl- and N-ethyl-2-pyrrolidone in human urine by cooled-injection gas chromatography and isotope dilution mass spectrometry. Analytical and Bioanalytical Chemistry, 403(9), 2735-2746. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. [Link]

-

U.S. Food and Drug Administration. (2011). Method of Analysis: N–methyl–2-pyrrolidone. [Link]

-

Lab Alley. (2018). 1-Methyl-2-pyrrolidinone Safety Data Sheet. [Link]

-

Tölgyesi, A., Benes, E. L., Fónagy, A., & Sharma, V. K. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1729, 466599. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 933-86-8 | Product Name : this compound. [Link]

-

ResearchGate. (n.d.). Oxidative metabolism of NMP according to Åkesson et al. 17 (A) and... [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. [Link]

-

KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

-

Van de Velde, S., van der Meule, J., & Wold, J. P. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Metabolites, 9(8), 162. [Link]

-

LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Sarakha, M., & Treguer-Delapierre, M. (2021). N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. ACS Omega, 6(1), 743-752. [Link]

-

Li, W., & Tse, F. L. (2012). Internal Standards for Quantitative LC-MS Bioanalysis. In Quantitative Bioanalysis: A Practical Guide (pp. 109-130). Springer. [Link]

-

The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. media.laballey.com [media.laballey.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 7. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Significance of Isotopic Labeling in Modern Analytics

An In-depth Technical Guide on the Core: Molecular Weight of 1-Methyl-2-pyrrolidinone-d3

1-Methyl-2-pyrrolidinone (NMP) is a versatile aprotic solvent with a high dissolving capacity, making it indispensable across various industries, from petrochemical processing to pharmaceutical formulations.[1][2] In the highly precise world of drug development and scientific research, the ability to accurately quantify and trace compounds is paramount. This necessity has led to the widespread adoption of isotopically labeled analogues, such as this compound (NMP-d3).

This guide provides a detailed exploration of the molecular weight of NMP-d3, moving beyond a simple numerical value to discuss the underlying principles of its determination, analytical verification, and critical applications. As a stable isotope-labeled compound, NMP-d3 serves as an invaluable tool, primarily as an internal standard for quantitative analysis by mass spectrometry, allowing researchers to achieve high levels of accuracy and precision in complex biological matrices.[3] We will delve into the foundational chemistry, the definitive analytical techniques for characterization, and the practical workflows where NMP-d3 is applied.

Part 1: Foundational Chemical and Physical Properties

A thorough understanding of the deuterated analogue begins with a firm grasp of the parent compound. The substitution of hydrogen with deuterium fundamentally alters the mass, a change that is the very basis of its utility.

The Parent Compound: 1-Methyl-2-pyrrolidinone (NMP)

NMP is a five-membered lactam with a chemical structure that imparts a unique combination of properties, including a high boiling point, miscibility with water, and broad solvency.[1] These characteristics have established its role as a powerful solvent in organic synthesis and pharmaceutical preparations.[2][4]

| Property | Value | Source(s) |

| IUPAC Name | 1-methylpyrrolidin-2-one | [5] |

| Molecular Formula | C₅H₉NO | [1][5] |

| Average Molecular Weight | 99.13 g/mol | [5][6] |

| Monoisotopic Mass | 99.06841 Da | [5] |

| CAS Number | 872-50-4 | [5][7] |

| Physical Form | Clear, colorless liquid | [5] |

| Density | 1.028 g/cm³ | [1] |

| Boiling Point | 202 to 204 °C | [1] |

The Deuterated Analogue: this compound (NMP-d3)

In NMP-d3, the three hydrogen atoms on the N-methyl group are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. This substitution is precise and has a minimal effect on the compound's chemical properties, allowing it to behave nearly identically to the parent compound during chromatographic separation and sample preparation. Its increased mass, however, makes it easily distinguishable by a mass spectrometer.

| Property | Value | Source(s) |

| Analyte Name | This compound | [8] |

| Molecular Formula | C₅H₆D₃NO | [8][9] |

| Average Molecular Weight | 102.15 g/mol | [8][9] |

| CAS Number | 933-86-8 | [8][9] |

| Isotopic Label | Deuterium | [8] |

The Basis of Molecular Weight: A Theoretical Calculation

The molecular weight of NMP-d3 is a direct result of substituting three protium (¹H) atoms with three deuterium (²H) atoms. The causality is straightforward: the nucleus of a deuterium atom contains one proton and one neutron, making it approximately twice as heavy as a protium atom, which has only a proton.

Calculation Steps:

-

Mass of Parent NMP (C₅H₉NO):

-

(5 x C) + (9 x H) + (1 x N) + (1 x O)

-

(5 x 12.011) + (9 x 1.008) + (1 x 14.007) + (1 x 15.999) = 99.134 g/mol

-

-

Mass Change due to Isotopic Substitution:

-

Mass of 3 Deuterium atoms: 3 x 2.014 = 6.042 u

-

Mass of 3 Hydrogen atoms: 3 x 1.008 = 3.024 u

-

Net Mass Increase: 6.042 - 3.024 = +3.018 u

-

-

Calculated Mass of NMP-d3 (C₅H₆D₃NO):

-

Mass of NMP + Net Mass Increase

-

99.134 + 3.018 = 102.152 g/mol

-

This calculated value aligns perfectly with the experimentally cited molecular weight.[8][9]

Caption: Structural relationship between NMP and its deuterated analogue, NMP-d3.

Part 2: Analytical Verification and Quality Control

While the theoretical molecular weight is foundational, its empirical verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for confirming the molecular weight and assessing the isotopic purity of NMP-d3.

Definitive Identification by Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For NMP-d3, this technique provides a self-validating system. When analyzed, the compound is ionized, typically forming a molecular ion [M+H]⁺ or [M]⁺•. The m/z value of this ion directly corresponds to the compound's molecular mass.

-

Expected NMP Molecular Ion: m/z ≈ 99

-

Expected NMP-d3 Molecular Ion: m/z ≈ 102

The observation of a predominant signal at m/z 102 provides unequivocal evidence for the successful incorporation of three deuterium atoms.

Caption: Conceptual workflow for the analysis of NMP-d3 by mass spectrometry.

Experimental Protocol: GC-MS for Identity and Purity Confirmation

This protocol describes a standard method for verifying the molecular weight and estimating the isotopic purity of a commercial NMP-d3 sample. The inclusion of a non-labeled NMP standard serves as a crucial control.

Objective: To confirm the identity and isotopic distribution of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound (≥98% isotopic purity)

-

1-Methyl-2-pyrrolidinone (NMP) standard (≥99.5% chemical purity)

-

Methanol, HPLC grade or higher

-

Autosampler vials with caps

-

GC-MS system with an Electron Ionization (EI) source

Methodology:

-

Standard Preparation:

-

Prepare a 100 µg/mL stock solution of NMP in methanol.

-

Prepare a 100 µg/mL stock solution of NMP-d3 in methanol.

-

Create a working solution by combining equal volumes of both stock solutions.

-

-

GC-MS Instrument Parameters (Typical):

-

GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Oven Program: Initial 50 °C for 1 min, ramp at 20 °C/min to 250 °C, hold for 2 min.

-

MS Transfer Line Temp: 280 °C

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-150

-

-

Data Acquisition and Analysis:

-

Inject the combined working solution.

-

Identify the chromatographic peak for NMP/NMP-d3 (they will co-elute).

-

Extract the mass spectrum for this peak.

-

Verification Criteria: The spectrum must show two primary molecular ions: a base peak or significant ion at m/z 99 corresponding to NMP, and a prominent ion at m/z 102 corresponding to NMP-d3.

-

Isotopic Purity Assessment: Examine the ion cluster around m/z 102. The relative intensity of the signal at m/z 102 compared to any signals at m/z 101, 100, or 99 within the NMP-d3 contribution provides a qualitative measure of isotopic purity.

-

| Analyte | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| NMP (d0) | 99 | 98, 44, 42 |

| NMP-d3 | 102 | 101, 44, 42 |

Part 3: The Application-Driven Importance of NMP-d3

The precise mass difference between NMP-d3 and its unlabeled counterpart is not merely a chemical curiosity; it is the feature that makes it a powerful tool in quantitative bioanalysis.

The Gold Standard: NMP-d3 as an Internal Standard

In Liquid Chromatography-Mass Spectrometry (LC-MS) assays, which are common in drug metabolism and pharmacokinetic studies, variability can arise from sample extraction, matrix effects, and instrument response. A stable isotope-labeled internal standard (SIL-IS) like NMP-d3 is the ideal solution to correct for this variability.

The Principle: A known amount of NMP-d3 is added to every sample at the beginning of the workflow. Because its chemical properties are nearly identical to the unlabeled NMP (the analyte), it experiences the same losses during extraction and the same ionization suppression or enhancement in the MS source. The analyte's concentration is determined by the ratio of its MS signal to that of the known quantity of the SIL-IS, providing a highly accurate and precise measurement.

Sources

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. CAS 872-50-4 | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. hpc-standards.com [hpc-standards.com]

The Definitive Guide to the Isotopic Purity of 1-Methyl-2-pyrrolidinone-d3: Synthesis, Analysis, and Application

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. In the realm of quantitative bioanalysis, particularly those employing mass spectrometry, deuterated internal standards are the gold standard, ensuring accuracy and precision.[1] This guide provides an in-depth technical exploration of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a versatile deuterated solvent and a critical internal standard. We will delve into its synthesis, applications in demanding research environments, and most importantly, the rigorous analytical methodologies required to ascertain its isotopic purity.

The Significance of Isotopic Purity in a Preeminent Internal Standard

1-Methyl-2-pyrrolidinone (NMP) is a widely utilized organic solvent in the pharmaceutical and petrochemical industries due to its high solvency and miscibility with water.[2][3] Its deuterated analogue, this compound, where the three hydrogen atoms on the methyl group are replaced with deuterium, serves as an invaluable internal standard in analytical chemistry.[4][] The near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery and matrix effects.[1]

The efficacy of a deuterated internal standard is fundamentally linked to its isotopic purity . This refers to the percentage of molecules in which the intended hydrogen atoms have been successfully replaced by deuterium. High isotopic purity is crucial to prevent signal overlap with the analyte's natural isotopic distribution, which could lead to inaccurate quantification.

It is essential to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, a starting material with 99.5% deuterium enrichment means there is a 99.5% probability of finding a deuterium atom at any given labeled site.[6]

-

Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition. A high isotopic enrichment in the starting materials does not guarantee a correspondingly high abundance of the fully deuterated species in the final product due to statistical probabilities.[6]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the use of stable isotope-labeled internal standards, emphasizing the importance of their isotopic purity and stability.[1]

Synthesis of this compound

The synthesis of NMP-d3 typically involves the N-alkylation of 2-pyrrolidinone with a deuterated methyl source. The following protocol describes a common and efficient method.

Synthetic Workflow

Caption: NMR workflow for isotopic purity determination.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent that does not have signals interfering with the analyte, such as chloroform-d (CDCl₃).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Identify the residual proton signal of the methyl group (N-CH₃). This will be a small singlet.

-

Integrate this signal relative to a known internal standard or a non-deuterated proton signal within the molecule (e.g., one of the methylene protons on the pyrrolidinone ring).

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

Identify the deuterium signal corresponding to the N-CD₃ group. This will be a singlet.

-

-

Calculation of Isotopic Purity:

-

The isotopic purity can be calculated from the ¹H NMR spectrum by comparing the integral of the residual N-CH₃ signal to the integral of a signal from a fully protonated position (e.g., a methylene group).

-

Alternatively, a more direct measurement can be obtained from the ²H NMR spectrum.

-

Example Calculation from ¹H NMR: Isotopic Purity (%) = [1 - (Integral of residual N-CH₃ / (Integral of a reference proton signal / number of protons for that signal))] x 100

Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly with electrospray ionization (ESI), is a highly sensitive method for determining the distribution of isotopologues. [7][]

Caption: HRMS workflow for isotopologue distribution analysis.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for ESI, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

HRMS Analysis:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire a full-scan, high-resolution mass spectrum in positive ion mode. The protonated molecule, [M+H]⁺, will be observed.

-

-

Data Analysis:

-

Identify the ion signals corresponding to the different isotopologues:

-

d₀ (unlabeled NMP): m/z 100.0757

-

d₁: m/z 101.0820

-

d₂: m/z 102.0882

-

d₃ (fully labeled NMP): m/z 103.0945

-

-

Integrate the peak areas for each of these isotopologue signals.

-

-

Calculation of Isotopologue Distribution:

-

The relative abundance of each isotopologue is calculated as a percentage of the total ion current of all observed isotopologues.

-

Example Isotopologue Distribution Data:

| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |

| d₀ | 100.0757 | < 0.1 |

| d₁ | 101.0820 | 0.2 |

| d₂ | 102.0882 | 1.5 |

| d₃ | 103.0945 | 98.3 |

Conclusion: Ensuring Analytical Confidence

The isotopic purity of this compound is not merely a quality parameter; it is the foundation of its utility as a reliable internal standard. A thorough understanding of its synthesis and the rigorous application of orthogonal analytical techniques like NMR and HRMS are essential for validating its fitness for purpose in regulated bioanalysis and other demanding applications. This guide provides the fundamental principles and practical methodologies to empower researchers and drug development professionals to confidently synthesize, verify, and utilize this critical analytical tool.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

-

Catalysis of Hydrogen-Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B. Available at: [Link]

-

Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. ResearchGate. Available at: [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link]

-

Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. PubMed. Available at: [Link]

-

Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition. Available at: [Link]

-

N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]

-

CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Available at: [Link]

-

METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]

-

View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. ACS Omega. Available at: [Link]

-

Metabolomic Profiling for Identification of Novel Potential Biomarkers in Cardiovascular Diseases. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone [journals.library.ualberta.ca]

- 4. This compound | LGC Standards [lgcstandards.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Photochemical Deracemization of Lactams with Deuteration Enabled by Dual Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing 1-Methyl-2-pyrrolidinone-d3 for Bioanalytical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract